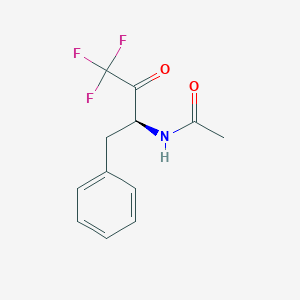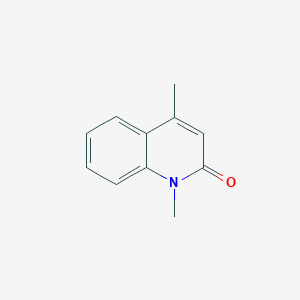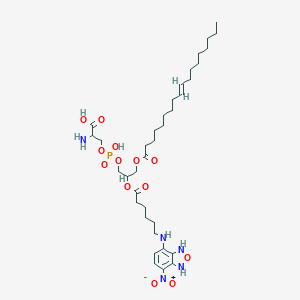
Camaldulenic acid
描述
Camaldulenic acid, a triterpenoid compound, has been isolated from the leaves of Eucalyptus camaldulensis var. obtusa. This compound is part of a group of phytochemicals that have shown various biological activities, including spasmolytic effects . The presence of this compound and related compounds in Eucalyptus species suggests a potential for pharmacological applications and adds to the understanding of the chemical diversity of this plant genus.
Synthesis Analysis
The synthesis of this compound derivatives has been explored in the context of their biological activity. For instance, eucalyptanoic acid and its derivatives were synthesized from oleanolic acid, which is considered a biogenetic precursor. The synthesis involved acetylation, methylation, and reaction with N-bromosuccinimide (NBS) to yield the active spasmolytic derivative . This synthetic pathway highlights the potential for creating bioactive molecules from natural triterpenoid acids.
Molecular Structure Analysis
The molecular structures of this compound and its derivatives have been elucidated using 1D and 2D NMR studies. These studies have allowed for the identification of the specific functional groups and the overall molecular framework of these compounds, which is crucial for understanding their biological activity .
Chemical Reactions Analysis
The chemical reactivity of this compound derivatives has been demonstrated in their ability to undergo various transformations. For example, amirinic acid, another triterpenoid isolated from Eucalyptus camaldulensis, was shown to transform into amirolide under certain conditions, indicating the dynamic nature of these compounds . The spasmolytic activity of these compounds is believed to be mediated through the blockade of calcium influx, which is a result of their chemical structure and reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and related compounds contribute to their biological activity. For instance, their solubility and stability in different media can affect their pharmacological effects. The ability of these compounds to complex with metals, as seen in the case of organic acid fractions from Eucalyptus camaldulensis leaves, can influence their impact on plant growth and may play a role in detoxification mechanisms in acid soils . Additionally, the antioxidant properties of these compounds, as evidenced by their radical scavenging activity, are important for their potential use as preservatives and functional food additives .
科学研究应用
三萜类化合物合成
Camaldulenic acid 在三萜类化合物的合成中起着重要作用 . 三萜类化合物是基于六个异戊二烯单元的碳骨架的化合物 . 在一项研究中发现,苦瓜(Momordica charantia)中一个基因(McOSC7)的过度表达导致 this compound 的积累增加 . 这表明 this compound 可能是在三萜类化合物的生物合成中的关键成分。
药理活性
苦瓜中的三萜类化合物,包括 this compound,具有多种药理活性 . 虽然来源中没有详细说明 this compound 的具体药理活性,但三萜类化合物作为一类化合物,以其巨大的结构多样性和药理活性而闻名 .
在不同组织中的生物合成
This compound 作为一种特征性的三萜类化合物,可能在不同的组织中生物合成,然后被运输 <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1
作用机制
Target of Action
Camaldulenic acid is a triterpenoid . Triterpenoids are known to have a variety of medicinal activities . .
Mode of Action
It is known that triterpenoids, the class of compounds to which this compound belongs, can interact with a variety of cellular targets and pathways . These interactions can lead to changes in cell function and physiology, contributing to their medicinal properties.
Biochemical Pathways
It has been suggested that triterpenoids may be biosynthesized in different tissues and then transported . This suggests that this compound may influence a variety of biochemical pathways, depending on the tissue in which it is present.
Pharmacokinetics
It is known that triterpenoids, the class of compounds to which this compound belongs, can be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
It has been suggested that triterpenoids, the class of compounds to which this compound belongs, can have a variety of effects on cells, including anti-inflammatory, immunosuppressive, anti-tumor, and neuroprotective activities .
Action Environment
The action of this compound, like that of many other compounds, can be influenced by a variety of environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific characteristics of the cells or tissues in which the compound is present . .
属性
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10R,11R,12aS)-10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12-dodecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-25(2)12-14-30(24(33)34)15-13-28(6)18(19(30)16-25)8-9-22-27(5)17-20(31)23(32)26(3,4)21(27)10-11-29(22,28)7/h8-9,20-23,31-32H,10-17H2,1-7H3,(H,33,34)/t20-,21+,22-,23+,27+,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLIZCATBHWOBV-JZQYXDLISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=C2C1)C=CC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1C=CC4=C5CC(CC[C@@]5(CC[C@@]24C)C(=O)O)(C)C)(C[C@H]([C@@H](C3(C)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the sources of Camaldulenic acid?
A1: this compound has been isolated from various plant sources. It was first discovered in the leaves of Eucalyptus camaldulensis var. obtusa []. Further research identified this compound in the root barks of Ulmus pumila [, ] and the twigs of Euonymus alatus []. This suggests a potentially broader distribution of this compound in the plant kingdom.
Q2: Does this compound exhibit any biological activity?
A2: While this compound itself has not been extensively studied for biological activity, closely related compounds isolated from Euonymus alatus alongside this compound, namely 11-keto-beta-boswellic acid and acetyl 11-keto-beta-boswellic acid, showed significant anti-tumor activities against BEL-7402 and HCT-8 cell lines in vitro []. This finding suggests that this compound, with its structural similarities to these compounds, may also possess interesting biological properties warranting further investigation.
Q3: What is the molecular formula and structure of this compound?
A3: this compound possesses the molecular formula C30H48O3 []. Its structure is characterized as a pentacyclic triterpenoid with a carboxyl group at position C-28 and two hydroxyl groups at positions C-2α and C-3β. Notably, it features a double bond between C-11 and C-13 and another between C-13 and C-18, forming a diene system [].
Q4: Are there any studies on the biosynthesis of this compound?
A4: While research specifically focusing on the biosynthetic pathway of this compound is limited, a study on Momordica charantia investigated the role of oxidosqualene cyclases (OSCs) in triterpene synthesis []. This research identified nine OSC-encoding genes and found that overexpression of McOSC7 led to increased accumulation of various triterpenes, including this compound []. This finding suggests that specific OSCs could play a crucial role in the biosynthesis of this compound, paving the way for further exploration into its biosynthetic pathway in various plant species.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Carbamic acid, [(1R,2R)-3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1-](/img/structure/B148627.png)
![2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B148630.png)
![2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methylthieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B148632.png)
![2-[(2-Phenylethyl)thio]nicotinic acid](/img/structure/B148639.png)






![(E)-But-2-enedioic acid;methyl (13Z)-13-ethylidene-4-hydroxy-18-(hydroxymethyl)-8-methyl-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2(7),3,5-triene-18-carboxylate](/img/structure/B148683.png)

